9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid
Brand Name: Vulcanchem
CAS No.: 88193-16-2
VCID: VC17343885
InChI: InChI=1S/C13H24N2O3/c1-10-11(15-13(18)14-10)8-6-4-2-3-5-7-9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17)(H2,14,15,18)
SMILES:
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid

CAS No.: 88193-16-2

Cat. No.: VC17343885

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid - 88193-16-2

Specification

CAS No. 88193-16-2
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name 9-(5-methyl-2-oxoimidazolidin-4-yl)nonanoic acid
Standard InChI InChI=1S/C13H24N2O3/c1-10-11(15-13(18)14-10)8-6-4-2-3-5-7-9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17)(H2,14,15,18)
Standard InChI Key GZIIXECHPFVOCK-UHFFFAOYSA-N
Canonical SMILES CC1C(NC(=O)N1)CCCCCCCCC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid features a 10-carbon aliphatic chain (nonanoic acid) terminated by a carboxylic acid group. At the ninth carbon position, a 5-methyl-2-oxoimidazolidin-4-yl ring is attached. The imidazolidinone core consists of a five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 2, and a methyl substituent at position 5 . This configuration introduces both hydrophobicity (via the aliphatic chain) and polarity (via the imidazolidinone and carboxylic acid groups), influencing its solubility and pharmacokinetic behavior.

Systematic Nomenclature

  • IUPAC Name: 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid

  • CAS Registry Number: 88193-16-2

  • Molecular Formula: C₁₃H₂₂N₂O₃

  • Molecular Weight: 254.33 g/mol

The structural similarity to compounds such as 9-[3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl]nonanoic acid (13g) highlights its placement within a broader family of imidazolidinone derivatives investigated for androgen receptor (AR) antagonism .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid involves multi-step organic reactions, as inferred from analogous compounds . A generalized approach includes:

  • Aminonitrile Formation: Coupling of a primary amine (e.g., 3-(4-methoxymethoxyphenyl)propylamine) with acetone cyanohydrin under basic conditions to yield aminonitrile intermediates .

  • Isothiocyanate Coupling: Reaction with 4-isothiocyanato-2-trifluoromethylbenzonitrile in tetrahydrofuran (THF) catalyzed by triethylamine (NEt₃) to form thiohydantoin derivatives .

  • Hydrolysis and Deprotection: Sequential hydrolysis of imino groups and ester functionalities using hydrochloric acid (HCl) and sodium hydroxide (NaOH) to generate the final carboxylic acid .

For example, compound 13g—a structural analog—was synthesized via:

8iNEt3,THF14aHCl, dioxane16aBBr315aNaOH13g\text{8i} \xrightarrow{\text{NEt}_3, \text{THF}} \text{14a} \xrightarrow{\text{HCl, dioxane}} \text{16a} \xrightarrow{\text{BBr}_3} \text{15a} \xrightarrow{\text{NaOH}} \text{13g}

This pathway underscores the reliance on protective group strategies (e.g., methoxymethyl groups) to prevent undesired side reactions .

Spectroscopic Characterization

Key analytical data for related compounds include:

  • ¹H-NMR (270 MHz, CDCl₃): Signals at δ 1.30–1.90 ppm (aliphatic chain protons), δ 3.63–3.69 ppm (methylene adjacent to imidazolidinone), and δ 7.76–7.94 ppm (aromatic protons in analogs) .

  • Mass Spectrometry (ESI): Molecular ion peaks at m/z 470 [(M–H)⁻] for C₂₂H₂₆F₃N₃O₃S derivatives, confirming molecular weight consistency .

Pharmacological Profile

Biological Activity

  • IC₅₀ Values: Analogous compounds (e.g., 13b–d) demonstrate AR antagonism with IC₅₀ values of 130–800 nM and no agonism at concentrations up to 10,000 nM .

  • Structure-Activity Relationship (SAR): Optimal activity is observed with 3–5 methylene groups in the side chain; longer chains (e.g., 13e–h) introduce partial agonism .

Precautionary CodeDescription
P261Avoid inhalation of dust/particles
P280Wear protective gloves and eye/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water

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